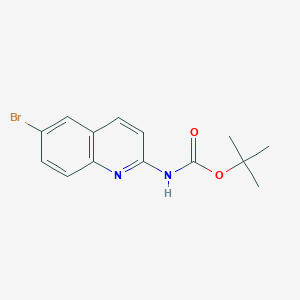
Tert-butyl 6-bromoquinolin-2-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 6-bromoquinolin-2-ylcarbamate is a chemical compound with the molecular formula C14H15BrN2O2 It is characterized by a quinoline ring substituted with a bromine atom at the 6-position and a tert-butyl carbamate group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromoquinolin-2-ylcarbamate typically involves the bromination of quinoline derivatives followed by the introduction of the tert-butyl carbamate group. One common method includes the bromination of 2-quinolinol using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 6-bromo-2-quinolinol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions: Tert-butyl 6-bromoquinolin-2-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-aminoquinoline derivatives, while oxidation reactions can lead to quinoline N-oxides.
科学研究应用
Tert-butyl 6-bromoquinolin-2-ylcarbamate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Medicine: Quinoline derivatives, including those synthesized from this compound, have potential therapeutic applications, particularly as antimalarial, antibacterial, and anticancer agents.
作用机制
The mechanism of action of tert-butyl 6-bromoquinolin-2-ylcarbamate is not well-defined in the literature. its derivatives, particularly those with bioactive properties, often interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The quinoline ring system is known to intercalate with DNA, inhibit topoisomerases, and modulate various signaling pathways, contributing to its biological activity.
相似化合物的比较
6-Bromoquinoline: Lacks the tert-butyl carbamate group but shares the bromine substitution on the quinoline ring.
Tert-butyl 2-quinolylcarbamate: Similar structure but without the bromine atom.
Quinoline-2-carbamate derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness: Tert-butyl 6-bromoquinolin-2-ylcarbamate is unique due to the presence of both the bromine atom and the tert-butyl carbamate group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile modifications and applications in different fields of research .
属性
IUPAC Name |
tert-butyl N-(6-bromoquinolin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-7-4-9-8-10(15)5-6-11(9)16-12/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAIMQTZPVJZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














